Methyl (3S)-3-[methyl(phenyl)amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-[methyl(phenyl)amino]octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an octanoic acid backbone, with a phenyl group and a methylamino group attached to the third carbon atom in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-[methyl(phenyl)amino]octanoate typically involves the esterification of (3S)-3-[methyl(phenyl)amino]octanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(3S)-3-[methyl(phenyl)amino]octanoic acid+methanolacid catalystMethyl (3S)-3-[methyl(phenyl)amino]octanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-[methyl(phenyl)amino]octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: (3S)-3-[methyl(phenyl)amino]octanoic acid and methanol.
Reduction: (3S)-3-[methyl(phenyl)amino]octanol.
Substitution: (3S)-3-[methyl(phenyl)amino]octanamide.
Scientific Research Applications
Methyl (3S)-3-[methyl(phenyl)amino]octanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-[methyl(phenyl)amino]octanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyl and methylamino groups may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-[methyl(phenyl)amino]hexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-[methyl(phenyl)amino]decanoate: Similar structure but with a longer carbon chain.
Ethyl (3S)-3-[methyl(phenyl)amino]octanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (3S)-3-[methyl(phenyl)amino]octanoate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the phenyl and methylamino groups can enhance its binding affinity and specificity compared to similar compounds.
Properties
CAS No. |
833453-85-3 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
methyl (3S)-3-(N-methylanilino)octanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-5-7-12-15(13-16(18)19-3)17(2)14-10-8-6-9-11-14/h6,8-11,15H,4-5,7,12-13H2,1-3H3/t15-/m0/s1 |
InChI Key |
NVPQEZOVLVVHCV-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)OC)N(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(CC(=O)OC)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.